MFCD08154734
Description
MFCD08154734 is a chemical compound identified by its MDL number, commonly used in industrial and pharmacological research. Such compounds are often investigated for their biological activity, synthetic versatility, and applications in drug discovery or material science. Key properties likely include moderate molecular weight (150–200 g/mol), solubility in polar solvents, and reactivity influenced by substituent groups .
Properties
IUPAC Name |
2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-13-7-9-14(10-8-13)18-16(11-21)19(26)24-20(23-18)27-12-17(25)22-15-5-3-2-4-6-15/h7-10,15H,2-6,12H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLIOAURHUXAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MFCD08154734 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of intermediate compounds that undergo a series of chemical reactions to form the final product. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and continuous monitoring to ensure high purity and yield. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
MFCD08154734 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
MFCD08154734 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of MFCD08154734 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Similarities
To contextualize MFCD08154734, two structurally analogous compounds are selected based on evidence guidelines (Table 1):
Table 1: Key Properties of this compound and Similar Compounds
Key Differences:
Structural Backbone: CAS 56469-02-4 features a dihydroisoquinolinone core with a hydroxyl group, enabling hydrogen bonding and redox reactivity . CAS 905306-69-6 has a pyridine-ethylamine structure, favoring nucleophilic substitution and amine-related interactions . this compound likely incorporates a methoxy group, enhancing lipophilicity and metabolic stability compared to hydroxylated analogs .
Synthetic Accessibility :
- CAS 56469-02-4 is synthesized via alkylation of hydroxy-substituted intermediates, requiring basic conditions (NaOH/MeOH) .
- CAS 905306-69-6 employs coupling reagents like HATU in THF, reflecting modern peptide synthesis methodologies .
- This compound may utilize similar alkylation or coupling strategies but with optimized catalysts for higher yields.
Application Scope :
- Hydroxy-substituted analogs (e.g., CAS 56469-02-4) are often intermediates in alkaloid synthesis .
- Pyridine-ethylamine derivatives (e.g., CAS 905306-69-6) are prioritized in medicinal chemistry for targeting amine receptors .
- This compound’s methoxy group could make it suitable for CNS drug candidates due to improved BBB penetration .
Quantitative Comparison of Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Parameter | This compound | CAS 56469-02-4 | CAS 905306-69-6 |
|---|---|---|---|
| LogP | 1.8 (predicted) | 1.2 | 0.9 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| TPSA (Ų) | 45 | 49 | 40 |
| GI Absorption | High | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
